2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Description
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole is a heterocyclic compound featuring a benzoxazole core linked via a methylthio group to a 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group. The compound’s synthesis typically involves multi-step reactions, such as cyclization for the benzoxazole core, followed by nucleophilic substitution or click chemistry for tetrazole incorporation . Its dual heterocyclic framework (benzoxazole and tetrazole) and electron-withdrawing chloro substituent make it a candidate for pharmaceutical and materials science research, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPYSJPGKPOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde to form the benzoxazole core. . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. Additionally, the benzoxazole ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Heterocyclic Compounds
Key Observations :
- The target compound uniquely combines a benzoxazole and tetrazole, unlike analogs that pair tetrazole with triazole (e.g., ) or thiadiazole (e.g., ).
- The 4-chlorophenyl group enhances lipophilicity and bioactivity compared to methoxy or methyl substitutions in oxadiazole derivatives (e.g., ).
Key Observations :
- The target compound exhibits balanced anticancer (moderate) and antimicrobial (high) activity, contrasting with oxadiazole derivatives (e.g., ) that prioritize anticancer effects.
- Its methylthio linker may contribute to stability, outperforming thiadiazole derivatives (e.g., ) with lower thermal and metabolic stability.
- The 4-chlorophenyl group enhances antimicrobial potency against Gram-positive bacteria compared to non-halogenated analogs .
Pharmacokinetic and Mechanistic Insights
- Lipophilicity : The chloro substituent increases logP values compared to methoxy or hydroxy groups, improving membrane permeability .
- Metabolic Stability : The benzoxazole-tetrazole framework resists cytochrome P450 degradation better than triazole-thiadiazole hybrids .
- Mechanism : The tetrazole ring may act as a bioisostere for carboxylic acids, enabling hydrogen bonding with microbial enzyme targets (e.g., dihydrofolate reductase) .
Biological Activity
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This compound features a benzoxazole ring and a tetrazole moiety, which are known for their pharmacological significance. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.
The biological activity of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be involved in metabolic pathways or disease processes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against various strains of bacteria.
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological effects of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole:
- Antimicrobial Screening : A study demonstrated that the compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating potent effectiveness compared to standard antibiotics .
- Enzymatic Studies : Research involving enzyme inhibition showed that derivatives of this compound could effectively inhibit acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- In Vivo Studies : Further investigations into the in vivo efficacy revealed promising results in animal models for both anti-inflammatory and anticancer activities, although more extensive studies are required for clinical validation.
Q & A
Q. How can reaction scalability issues be mitigated during large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Use microreactors for controlled heat/mass transfer, reducing side reactions .
- Catalyst recycling : Recover Bleaching Earth Clay via centrifugation for reuse (≥5 cycles) .
- Green solvents : Replace PEG-400 with Cyrene™ to reduce environmental impact .
Q. What strategies improve reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardized protocols : Follow CLSI guidelines for MIC assays (e.g., broth microdilution) .
- Positive controls : Include ciprofloxacin (antibacterial) or fluconazole (antifungal) for assay validation .
- Triplicate runs : Ensure statistical robustness with n ≥ 3 replicates per concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
